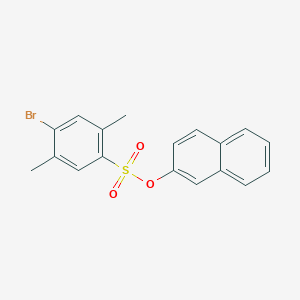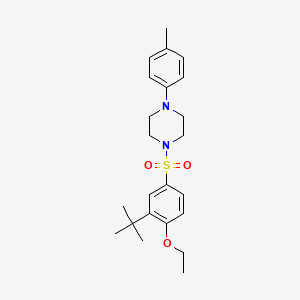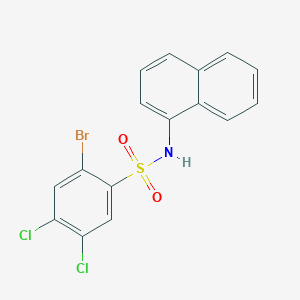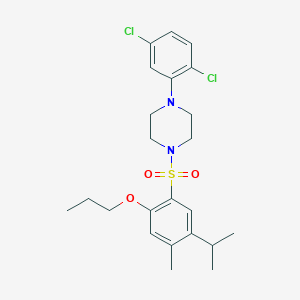
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, also known as BDMT, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of sulfonamide compounds and is widely used in various biochemical and physiological experiments.
作用机制
The mechanism of action of 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase, thereby inhibiting its activity. The sulfonamide group of this compound interacts with the zinc ion in the active site of carbonic anhydrase, leading to the formation of a stable complex. This complex prevents the binding of substrates to the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the rate of carbon dioxide hydration, which is essential for the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. It is also stable under physiological conditions, making it suitable for in vivo experiments. However, this compound has some limitations, including its toxicity at high concentrations and its limited availability in the market.
未来方向
There are several future directions for the use of 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide in scientific research. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the interaction between this compound and other proteins, which could lead to the discovery of new drug targets. Additionally, the synthesis of this compound analogs could lead to the development of more potent and selective inhibitors of carbonic anhydrase.
Conclusion
In conclusion, this compound is a chemical compound with significant potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promise in the study of enzyme inhibition, protein-protein interactions, and drug discovery, and its potential for the treatment of cancer and inflammatory diseases warrants further investigation.
合成方法
The synthesis of 5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide involves the reaction between 5-amino-1H-1,2,4-triazole and 5-bromo-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to obtain the final product. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been used in various scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug discovery. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This compound has also been used as a tool to study the interaction between proteins and small molecules, which is essential for drug discovery.
属性
IUPAC Name |
5-bromo-2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2S/c1-6-3-7(2)9(4-8(6)11)18(16,17)15-10-12-5-13-14-10/h3-5H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHCWIAZNNOKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=NN2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)




